

Technical Whitepaper: S-(+)-Diniconazole

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Compound of Interest

Compound Name: *Diniconazole (+)-form*

CAS No.: *83657-19-6*

Cat. No.: *B1231071*

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Stereoselective Pharmacology, Synthesis, and Analytical Profiling

Executive Summary

Diniconazole is a broad-spectrum triazole fungicide conventionally marketed as a racemate (CAS 83657-24-3).[1] However, its biological activity is highly stereoselective. While the R-(-)-isomer (Diniconazole-M) drives the fungicidal potency via sterol 14 α -demethylase inhibition, the S-(+)-isomer (CAS 83657-19-6) exhibits distinct potent plant growth regulating (PGR) properties. This guide delineates the physicochemical and functional characteristics of the S-(+)-enantiomer, providing researchers with the critical data required for high-precision agricultural and pharmacological applications.

Chemical Identity & Stereochemistry

The S-(+)-isomer is the dextrorotatory enantiomer of diniconazole. Unlike its levorotatory counterpart, which targets fungal cell membranes, the S-isomer interacts primarily with plant cytochrome P450 systems involved in phytohormone biosynthesis.

Physicochemical Data Table

Parameter	Specification
Common Name	S-(+)-Diniconazole
CAS Number	83657-19-6
IUPAC Name	(E)-(3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Molecular Formula	C ₁₅ H ₁₇ Cl ₂ N ₃ O
Molecular Weight	326.22 g/mol
Chirality	S-configuration at C3 (Alcohol center)
Optical Rotation	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> (c=1.0, CHCl ₃)
Melting Point	160–161 °C (Pure enantiomer)
Solubility	Soluble in acetone, methanol, chloroform; low solubility in water. [2] [3] [4] [5] [6]
Appearance	White crystalline solid

Note on CAS Specificity: Researchers must distinguish between the Racemate (83657-24-3), the R-isomer (83657-18-5), and the S-isomer (83657-19-6). Using the generic racemate CAS for stereospecific studies will compromise experimental validity.

Mechanism of Action: The Stereochemical Divergence

The biological activity of diniconazole is a classic example of enantiomeric divergence, where each isomer targets a distinct cytochrome P450 enzyme family.

S-(+)-Diniconazole: Plant Growth Regulation

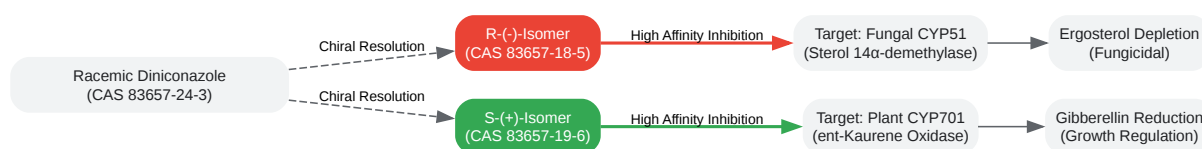
The S-isomer acts as a potent inhibitor of ent-kaurene oxidase (CYP701), a key enzyme in the gibberellin biosynthetic pathway. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, S-(+)-diniconazole reduces the levels of active gibberellins (GA1, GA4), leading to:

- Inhibition of internode elongation (dwarfing).
- Increased root-to-shoot ratio.
- Enhanced stress tolerance (drought/frost).

R-(-)-Diniconazole: Fungicidal Action

In contrast, the R-isomer selectively inhibits CYP51 (lanosterol 14 α -demethylase) in fungi. This inhibition blocks the conversion of lanosterol to ergosterol, disrupting fungal membrane integrity.

Pathway Visualization



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Figure 1: Divergent biological targets of Diniconazole enantiomers. The S-isomer targets plant hormone pathways, while the R-isomer targets fungal membranes.

Synthesis and Chiral Resolution Protocols

Obtaining high-purity S-(+)-diniconazole requires either asymmetric synthesis or the resolution of the racemate. The most scalable and verifiable method for research quantities is Supercritical Fluid Chromatography (SFC) resolution.

Protocol: SFC Chiral Separation

This protocol yields >99% enantiomeric excess (ee) for the S-isomer.

Materials:

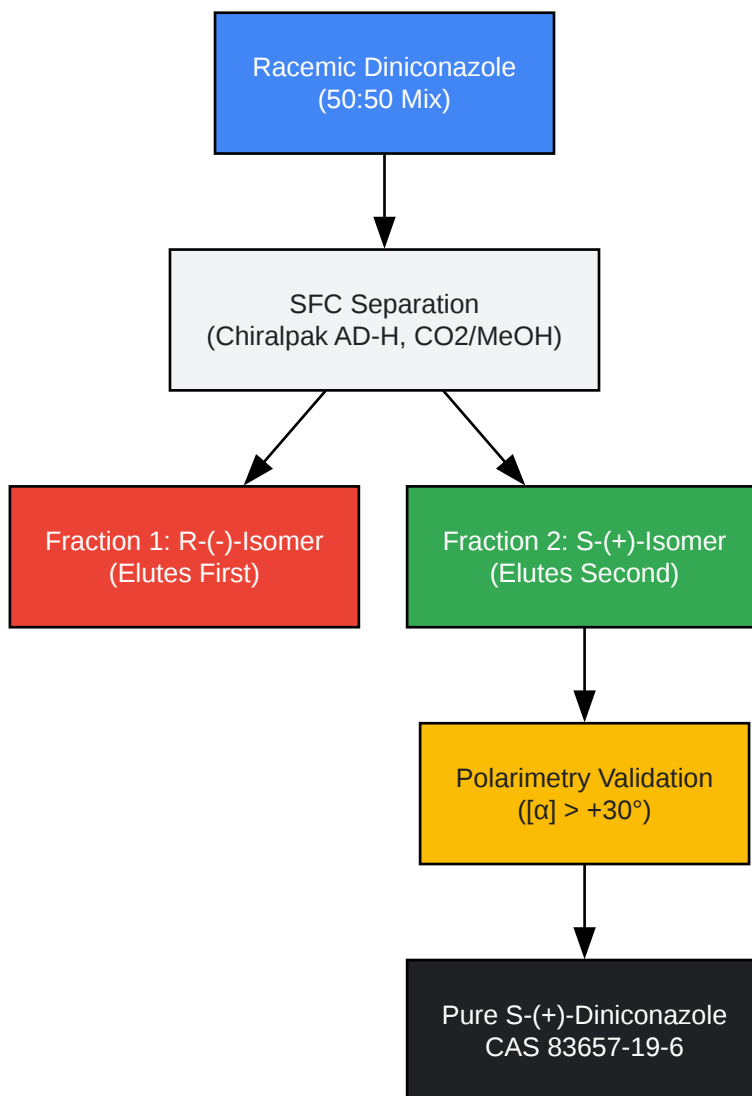
- Racemic Diniconazole (CAS 83657-24-3).[1][7]
- Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
- Mobile Phase: CO₂ / Methanol.

Workflow Steps:

- Sample Prep: Dissolve 100 mg racemic diniconazole in 10 mL methanol (HPLC grade). Filter through 0.22 μm PTFE.
- SFC Conditions:
 - Mobile Phase: CO₂ (85%) / Methanol (15%).
 - Flow Rate: 3.0 mL/min.
 - Back Pressure: 120 bar.
 - Temperature: 35°C.
 - Detection: UV at 254 nm.
- Fraction Collection:
 - Peak 1 (R-Isomer): Elutes first (typically ~4-5 min).
 - Peak 2 (S-Isomer): Elutes second (typically ~6-7 min). Note: Elution order may reverse on different chiral selectors; verify with optical rotation.
- Validation: Evaporate solvent from Peak 2 fraction. Re-dissolve in chloroform and measure optical rotation. Target: [ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

.[8]

Resolution Logic Diagram



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Figure 2: Isolation workflow for S-(+)-Diniconazole using Supercritical Fluid Chromatography.

Analytical Characterization

To ensure scientific integrity, the identity of S-(+)-diniconazole must be validated using the following parameters.

HPLC Method (Chiral Purity)

- Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Detector: UV 220 nm.
- Retention Times:
 - R-isomer: ~8.5 min.
 - S-isomer: ~11.2 min.

Crystal Data

X-ray diffraction studies of the pure enantiomer reveal a monoclinic crystal system. The S-configuration is defined by the spatial arrangement of the tert-butyl and 2,4-dichlorophenyl groups relative to the hydroxyl center.

Safety & Handling

While S-(+)-diniconazole is less fungicidally active than the R-isomer, it remains a bioactive triazole.

- Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects).
- PPE: Nitrile gloves, safety goggles, and N95 particulate respirator during powder handling.
- Storage: Store at +4°C in a desiccated, dark environment to prevent stereochemical epimerization or degradation.

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